Sorbitan tristearate

Description

The exact mass of the compound Sorbitan, trioctadecanoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Other functions -> Emulsifier. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

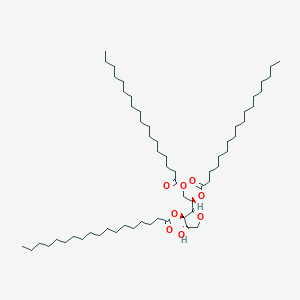

[(2R)-2-[(2R,3R,4S)-4-hydroxy-3-octadecanoyloxyoxolan-2-yl]-2-octadecanoyloxyethyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H114O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-53-55(67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60-59(54(61)52-66-60)68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h54-55,59-61H,4-53H2,1-3H3/t54-,55+,59+,60+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCWFDPJFXGQBN-RYNSOKOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H114O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047054 | |

| Record name | Sorbitan tristearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

963.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals | |

| Record name | Sorbitan, trioctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

26658-19-5 | |

| Record name | Sorbitan tristearate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026658195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan, trioctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan tristearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SORBITAN TRISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LUM696811 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sorbitan tristearate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan tristearate, a nonionic surfactant, is a triester of stearic acid and anhydrides of the sugar alcohol sorbitol.[1] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and synthesis. Detailed experimental protocols for its characterization are also presented to support researchers and professionals in its application, particularly within the pharmaceutical and food industries.

Chemical Structure and Identification

This compound is a complex mixture of partial esters of sorbitol and its mono- and dianhydrides with stearic acid.[2] The predominant component is the tristearate ester of 1,4-sorbitan.

-

IUPAC Name: [(2R)-2-[(2R,3R,4S)-4-hydroxy-3-octadecanoyloxyoxolan-2-yl]-2-octadecanoyloxyethyl] octadecanoate[3]

-

CAS Number: 26658-19-5[3]

-

Molecular Formula: C₆₀H₁₁₄O₈[3]

-

Molecular Weight: 963.54 g/mol [3]

-

Synonyms: Span 65, E492, Anhydrothis compound[3]

Physicochemical Properties

This compound is a waxy, light cream to tan solid at room temperature.[3] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, makes it an effective water-in-oil (W/O) emulsifier and stabilizer. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 53-55 °C | [4] |

| Boiling Point | >100 °C | [4] |

| HLB Value | 2.1 | [4] |

| Acid Value | ≤ 15 mg KOH/g | [2] |

| Saponification Value | 176 - 188 mg KOH/g | [2] |

| Hydroxyl Value | 66 - 80 mg KOH/g | [2] |

| Water Content | ≤ 1.5% | [2] |

| Solubility | ||

| Insoluble | Water, Methanol, Ethanol | [2] |

| Slightly Soluble | Toluene, Ether, Carbon Tetrachloride, Ethyl Acetate | [2] |

| Dispersible | Mineral Oil, Vegetable Oils | [2] |

Synthesis of this compound

This compound is commercially produced by the direct esterification of sorbitol with stearic acid.[1] The reaction involves the dehydration of sorbitol to form sorbitan (primarily 1,4-sorbitan) and its subsequent esterification with three equivalents of stearic acid.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of this compound in a laboratory setting.

-

Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation condenser, combine D-sorbitol and stearic acid in a 1:3 molar ratio.

-

Catalyst Addition: Introduce a suitable catalyst, such as sodium hydroxide or p-toluenesulfonic acid (typically 0.1-0.5% by weight of the reactants).

-

Reaction: Heat the mixture under agitation to a temperature of 210-250 °C.[5] The reaction is carried out under atmospheric pressure or a partial vacuum to facilitate the removal of water formed during the esterification.

-

Monitoring: Monitor the progress of the reaction by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value falls below a predetermined level (e.g., <15).

-

Purification: After completion, the crude product can be purified. This may involve neutralization of the catalyst, followed by washing with hot water to remove unreacted sorbitol and other water-soluble impurities. The product is then dried under vacuum.

-

Characterization: The final product is a waxy solid. Its identity and purity can be confirmed by determining its physicochemical properties as described in the following section.

Experimental Protocols for Characterization

The following are detailed methodologies for determining the key quality control parameters of this compound.

Determination of Acid Value

The acid value is the number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the substance.[6]

Caption: Workflow for acid value determination.

Procedure:

-

Accurately weigh approximately 5 g of the this compound sample into a conical flask.

-

Add 50 mL of a neutralized solvent mixture (e.g., equal parts of ethanol and diethyl ether, previously neutralized to phenolphthalein).

-

Warm the mixture gently to dissolve the sample.

-

Add a few drops of phenolphthalein indicator solution.

-

Titrate with a standardized 0.1 N potassium hydroxide solution until a faint pink color persists for at least 30 seconds.

-

The acid value is calculated using the formula: Acid Value = (5.61 x V x N) / W Where:

-

V = volume of KOH solution used (mL)

-

N = normality of the KOH solution

-

W = weight of the sample (g)

-

Determination of Saponification Value

The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of the substance.[7]

Caption: Workflow for saponification value determination.

Procedure:

-

Accurately weigh approximately 2 g of the this compound sample into a reflux flask.

-

Add 25.0 mL of 0.5 N alcoholic potassium hydroxide solution.

-

Connect the flask to a reflux condenser and heat the mixture on a water bath for 30-60 minutes.[7]

-

After cooling, add a few drops of phenolphthalein indicator and titrate the excess potassium hydroxide with 0.5 N hydrochloric acid.

-

Perform a blank determination under the same conditions, omitting the sample.

-

The saponification value is calculated using the formula: Saponification Value = (28.05 x (B - S)) / W Where:

-

B = volume of HCl used for the blank (mL)

-

S = volume of HCl used for the sample (mL)

-

W = weight of the sample (g)

-

Determination of Hydroxyl Value

The hydroxyl value is the number of milligrams of potassium hydroxide equivalent to the hydroxyl content of one gram of the substance.[8]

Caption: Workflow for hydroxyl value determination.

Procedure:

-

Accurately weigh an appropriate amount of the this compound sample into an acetylation flask.

-

Add a precise volume of acetic anhydride-pyridine solution.

-

Heat the flask on a water bath for 1 hour to complete the acetylation of the free hydroxyl groups.[9]

-

After cooling, add water to hydrolyze the excess acetic anhydride to acetic acid.

-

Titrate the liberated acetic acid with standardized 0.5 N ethanolic potassium hydroxide solution using phenolphthalein as an indicator.

-

Perform a blank determination under the same conditions.

-

The hydroxyl value is calculated considering the saponification value of the sample.

Determination of Water Content (Karl Fischer Titration)

The Karl Fischer titration is a widely used method for the determination of water content.[10]

Procedure:

-

Standardize the Karl Fischer reagent using a known amount of water or a standard such as sodium tartrate dihydrate.

-

Introduce a known weight of the this compound sample into the titration vessel containing a suitable solvent (e.g., a mixture of methanol and chloroform).

-

Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.

-

The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Applications in Research and Drug Development

This compound's properties as an emulsifier, stabilizer, and dispersing agent make it a valuable excipient in various pharmaceutical formulations.[2] Its applications include:

-

Topical Formulations: It is used in creams, lotions, and ointments to emulsify the oil and water phases, ensuring a stable and homogenous product.

-

Oral Formulations: In suspensions, it acts as a wetting and dispersing agent to prevent the settling of active pharmaceutical ingredients (APIs). It can also be used in the formulation of self-emulsifying drug delivery systems (SEDDS).

-

Parenteral Formulations: In certain injectable formulations, it can be used to stabilize emulsions.

Safety and Regulatory Status

This compound is generally regarded as a safe ingredient for use in food and pharmaceutical products. It is approved as a food additive by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), where it is designated with the E number E492.[3]

Conclusion

This compound is a versatile nonionic surfactant with a well-characterized chemical structure and a range of physicochemical properties that make it suitable for various applications in research, drug development, and other industries. The detailed experimental protocols provided in this guide offer a practical resource for scientists and researchers working with this important excipient.

References

- 1. iiis.org [iiis.org]

- 2. fao.org [fao.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. The Manufacture Method of the Stearic acid Sorbitan Stearate - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 6. repository.seafdec.org [repository.seafdec.org]

- 7. egyankosh.ac.in [egyankosh.ac.in]

- 8. digicollections.net [digicollections.net]

- 9. Determination of Hydroxyl Value | Pharmaguideline [pharmaguideline.com]

- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

A Comprehensive Technical Guide to the Synthesis of Sorbitan Tristearate from Sorbitol and Stearic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan tristearate, a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries as an emulsifier and stabilizer, is synthesized through the esterification of sorbitol and stearic acid. This technical guide provides an in-depth overview of the primary synthesis methodologies, focusing on the prevalent two-step process involving the initial dehydration of sorbitol to sorbitan, followed by its esterification with stearic acid. Detailed experimental protocols, reaction parameters, and key analytical techniques for product characterization are presented. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of sorbitan esters.

Introduction

This compound (STS), also known by the trade name Span 65, is a triester of stearic acid and anhydrides of sorbitol.[1][2] Its chemical structure, derived from the dehydration of sorbitol and subsequent esterification, results in a complex mixture of molecules, primarily esters of sorbitol and its mono- and di-anhydrides.[1][3][4] The lipophilic nature of this compound makes it an effective water-in-oil emulsifier and a valuable excipient in various formulations.[5] The synthesis of this compound is a critical process that dictates the final product's purity, composition, and performance. This guide will explore the core principles and practical aspects of its synthesis from sorbitol and stearic acid.

Synthesis Methodologies

The production of this compound from sorbitol and stearic acid can be broadly categorized into two main approaches: a one-step direct esterification and a more commonly employed two-step process.[6][7]

One-Step Process: Direct Esterification

In the one-step method, sorbitol and stearic acid are reacted directly in the presence of a catalyst at elevated temperatures.[7] This process combines the dehydration of sorbitol and the esterification into a single reaction vessel. While seemingly more straightforward, controlling the reaction to favor the formation of the desired sorbitan esters over other byproducts can be challenging.

Two-Step Process: Dehydration and Esterification

The two-step process offers better control over the reaction and is the preferred industrial method.[6][8] It involves:

-

Step 1: Dehydration of Sorbitol to Sorbitan: Sorbitol is first subjected to intramolecular dehydration to form a mixture of cyclic ethers known as sorbitan. This reaction is typically catalyzed by an acid.[9]

-

Step 2: Esterification of Sorbitan with Stearic Acid: The resulting sorbitan is then esterified with stearic acid, usually in the presence of an alkaline catalyst, to produce this compound.[9]

This guide will primarily focus on the detailed experimental parameters of the two-step process.

Experimental Protocols and Key Parameters

The following sections provide detailed methodologies and critical parameters for the synthesis of this compound via the two-step process.

Step 1: Dehydration of Sorbitol

The intramolecular dehydration of sorbitol is a crucial first step that significantly influences the composition of the final product.

Experimental Workflow for Sorbitol Dehydration

Caption: Workflow for the acid-catalyzed dehydration of sorbitol to sorbitan.

Methodology:

-

Charge a suitable reaction vessel equipped with a stirrer, thermometer, inert gas inlet, and a vacuum system with D-sorbitol.[6]

-

Heat the sorbitol to its melting point (approximately 95-100°C).[6]

-

Introduce an acid catalyst, such as phosphoric acid (H₃PO₄) or p-toluenesulfonic acid.[6][8]

-

Increase the temperature to the desired reaction temperature while applying reduced pressure to facilitate the removal of water formed during the reaction.[6][8]

-

Maintain the reaction conditions for a specified duration to achieve the desired degree of dehydration. The reaction progress can be monitored by measuring the water evolved or by analyzing the hydroxyl value of the mixture.[10]

Table 1: Reaction Parameters for Sorbitol Dehydration

| Parameter | Value | Reference(s) |

| Temperature | 170 - 220°C | [6][8] |

| Pressure | Atmospheric or Reduced (e.g., 0.05 bar) | [6] |

| Catalyst | Phosphoric Acid (H₃PO₄), p-Toluenesulfonic Acid | [6][8] |

| Catalyst Conc. | 0.072 ml 85% H₃PO₄ for 0.5 mol Sorbitol | [6] |

| Reaction Time | 12 minutes to 195 minutes | [8][9] |

Note: Optimal residence time can be shorter under reduced pressure. For instance, 150 minutes at 180°C under vacuum versus 195 minutes at atmospheric pressure.[9]

Step 2: Esterification of Sorbitan with Stearic Acid

Following the dehydration step, the resulting sorbitan is esterified with stearic acid.

Experimental Workflow for Sorbitan Esterification

Caption: Workflow for the alkaline-catalyzed esterification of sorbitan with stearic acid.

Methodology:

-

To the reaction vessel containing the sorbitan from the previous step, add stearic acid. A molar ratio of approximately 3 moles of stearic acid to 1 mole of sorbitol is typically used for the synthesis of this compound.[11]

-

Introduce an alkaline catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6][11] The use of alkali catalysts is particularly preferred for this step.[6]

-

Heat the mixture to the esterification temperature under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[6]

-

The reaction is typically carried out at atmospheric pressure.[6]

-

Monitor the progress of the esterification by determining the acid value of the reaction mixture. The reaction is considered complete when the acid value reaches a predetermined level (e.g., below 15).[11][12]

-

Once the desired acid value is achieved, the reaction is stopped, and the crude this compound is ready for purification.

Table 2: Reaction Parameters for Sorbitan Esterification

| Parameter | Value | Reference(s) |

| Temperature | 210 - 220°C | [6][11] |

| Pressure | Atmospheric | [6] |

| Catalyst | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | [6][8] |

| Molar Ratio (Stearic Acid:Sorbitol) | ~3:1 | [11] |

| Reaction Time | Approximately 5 hours | [8] |

| Endpoint | Acid Value < 15 mgKOH/g | [11][12] |

Purification and Analysis

After the synthesis, the crude this compound requires purification to remove unreacted starting materials, catalysts, and byproducts.

Purification

-

Catalyst Neutralization: If an acid or alkaline catalyst was used, it is typically neutralized. For example, phosphoric acid can be used to neutralize an alkaline catalyst.[13]

-

Decolorization: The product may be treated with activated carbon or bleaching agents to improve its color.[10]

-

Filtration: The mixture is filtered to remove solid impurities and the decolorizing agent.

-

Deodorization: The final product may undergo a deodorization step to remove any residual odors.

Analytical Characterization

The quality and purity of the final this compound product are assessed using several analytical techniques.

Table 3: Key Analytical Parameters for this compound

| Parameter | Typical Value | Method | Reference(s) |

| Acid Value | < 15 mgKOH/g | Titration | [12][14] |

| Saponification Value | 170 - 190 mgKOH/g | Titration | [12][14] |

| Hydroxyl Value | 66 - 80 mgKOH/g | Titration | [12][14] |

| Melting Point | 55 - 65 °C | Capillary Method | [14] |

| Moisture Content | < 1% | Karl Fischer Titration | [14] |

| Compositional Analysis | - | HPLC, GC | [15][16][17] |

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for determining the complex composition of sorbitan esters, including the distribution of mono-, di-, and triesters.[15][17]

Logical Relationship of Synthesis Pathways

The choice between a one-step and a two-step synthesis process involves a trade-off between process simplicity and product quality control.

Caption: Comparison of one-step and two-step synthesis pathways for this compound.

Conclusion

The synthesis of this compound from sorbitol and stearic acid, particularly through the two-step process of dehydration followed by esterification, is a well-established method that allows for precise control over reaction conditions and product quality. By carefully managing parameters such as temperature, pressure, catalyst selection, and reaction time, researchers and manufacturers can produce this compound that meets the stringent requirements for pharmaceutical and other high-purity applications. The analytical techniques outlined in this guide are essential for ensuring the final product's identity, purity, and functionality.

References

- 1. This compound (STS) - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. China this compound CAS 26658-19-5 factory and manufacturers | Unilong [unilongmaterial.com]

- 4. This compound | PCIPL [pciplindia.com]

- 5. This compound | Cosmetic Ingredients Guide [ci.guide]

- 6. iiis.org [iiis.org]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]

- 11. The Manufacture Method of the Stearic acid Sorbitan Stearate - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 12. fao.org [fao.org]

- 13. Process for producing sorbitan fatty acid ester - Patent 1770082 [data.epo.org]

- 14. spellorganics.com [spellorganics.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of this compound in vegetable oils and fats | Zendy [zendy.io]

- 17. researchgate.net [researchgate.net]

Sorbitan Tristearate: A Technical Guide to its Mechanism of Action as a Nonionic Surfactant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan tristearate, also known as STS or Span 65, is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2][3][4][5][6] Its efficacy stems from its distinct amphiphilic molecular structure, which enables it to function as a highly effective emulsifier, stabilizer, and dispersing agent.[1][4][5][6] This technical guide provides an in-depth examination of the core mechanism of action of this compound, detailing its physicochemical properties, its role in emulsion formation and stabilization, and its interaction with other molecules. The guide includes summaries of quantitative data, outlines of relevant experimental protocols, and visualizations of key mechanisms to support research and development professionals in leveraging this versatile excipient.

Molecular Structure and Physicochemical Properties

This compound is a triester of stearic acid and sorbitol-derived hexitol anhydrides.[1][5] It is synthesized through the esterification of sorbitol with stearic acid, a saturated fatty acid.[2][6][7] During this process, the sorbitol molecule dehydrates to form an anhydride known as sorbitan.[6][8] The resulting structure consists of a polar, hydrophilic sorbitan "head" and three long, nonpolar, lipophilic stearic acid "tails".[5] This bifunctional molecular arrangement is the foundation of its surface-active properties.[5]

The pronounced lipophilic character, conferred by the three fatty acid chains, results in a very low Hydrophilic-Lipophilic Balance (HLB) value, making it insoluble in water but dispersible in oils and soluble in certain organic solvents.[1][6][9][10]

Synthesis Workflow

The production of this compound is typically a two-step process:

-

Dehydration: Sorbitol is heated, often in the presence of an acid catalyst, to induce intramolecular dehydration, forming sorbitan.[8]

-

Esterification: The resulting sorbitan is then reacted with three equivalents of stearic acid, usually with an alkaline catalyst, to form the final triester product.[2][8] The final product is not a single pure compound but a mixture of partial esters of sorbitol and its anhydrides.[1][6]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | Span 65, STS, E492 | [1][2][3] |

| Molecular Formula | C₆₀H₁₁₄O₈ | [3][7][11][12] |

| Molecular Weight | ~963.54 g/mol | [3][4][12][13] |

| Appearance | Light cream to tan, hard, waxy solid | [1][4][6][12] |

| HLB Value | 2.1 | [2][6][7][9][14] |

| Melting Point | 53-57 °C | [3][15] |

| Solubility | Insoluble in water, methanol, ethanol. Dispersible in mineral and vegetable oils. Slightly soluble in toluene, ether. | [1][6][10] |

Core Mechanism of Action

As a nonionic surfactant, this compound's primary mechanism of action is the reduction of interfacial tension between immiscible phases, such as oil and water.[1][3]

Interfacial Adsorption and Emulsification

When introduced into a system containing both an oil and a water phase, this compound molecules migrate to the interface. They orient themselves with their hydrophilic sorbitan head group towards the water phase and their extensive lipophilic stearic acid tails penetrating the oil phase. This adsorption at the interface lowers the interfacial tension, reducing the energy required to disperse one liquid as droplets within the other, thereby facilitating the formation of an emulsion.[1]

Due to its very low HLB value of 2.1, this compound is strongly lipophilic ("oil-loving").[2][7][9] This makes it an exceptionally effective emulsifier for creating stable water-in-oil (W/O) emulsions , where water droplets are dispersed within a continuous oil phase.[6][9][10][12] The bulky, oil-soluble tails provide a robust steric barrier around the dispersed water droplets, preventing them from coalescing and breaking the emulsion.

While it is a primary W/O emulsifier, it is also frequently used in combination with high-HLB polysorbates (e.g., Polysorbate 60 or 80) to form stable oil-in-water (O/W) emulsions .[5][10][12] By adjusting the ratio of Span 65 to a polysorbate, formulators can achieve a specific required HLB value to effectively stabilize various oil phases within water.[1][6][12]

Crystal Modification in Lipid Systems

Beyond emulsification, this compound acts as a crystal modifier, particularly in lipid-based systems like chocolate and margarine.[7][16] In chocolate manufacturing, it is used to inhibit "fat bloom," a phenomenon where cocoa butter crystals migrate to the surface, causing a whitish coating.[1][5][6][9]

The mechanism involves this compound co-crystallizing with the triglycerides in the cocoa butter. It influences the fat crystal network by retarding the polymorphic transition of unstable β' crystals to the more stable but larger β crystals, which are responsible for bloom.[1][6] By controlling the crystal size and structure, it helps maintain the desired gloss, color, and texture of the final product.[1][12]

Applications in Drug Development

The physicochemical properties of this compound make it a valuable excipient in pharmaceutical formulations.

-

Topical Formulations: As a primary W/O emulsifier, it is used to create stable creams, lotions, and ointments, particularly for delivering lipophilic active pharmaceutical ingredients (APIs).[2][17]

-

Suspensions: It functions as a wetting and dispersing agent to ensure the uniform distribution of insoluble drug particles in a liquid vehicle, preventing aggregation and improving dose uniformity.[18]

-

Controlled Release: In certain formulations, it can help modulate the release of the active ingredient, making it useful for sustained-release applications.[18]

-

Bioavailability Enhancement: For poorly soluble drugs, this compound can be incorporated into lipid-based drug delivery systems to form stable emulsions or suspensions, which can improve drug solubilization and absorption.[18]

-

Niosome Formation: Sorbitan esters, including tristearate, are key components in the formation of niosomes—vesicular systems that can encapsulate both hydrophilic and lipophilic drugs, offering a targeted and controlled delivery platform.[17]

Experimental Protocols

Characterizing the surfactant properties of this compound involves several key experimental procedures.

Measurement of Interfacial Tension

This protocol determines the efficacy of a surfactant in reducing the tension between two immiscible liquids (e.g., oil and water).

-

Methodology (Du Noüy Ring Method):

-

Preparation: Prepare solutions of this compound in the oil phase at various concentrations. The aqueous phase is typically purified water.

-

Apparatus: A tensiometer equipped with a platinum-iridium ring is used.

-

Procedure: a. The denser liquid (water) is placed in a sample vessel. b. The lighter, immiscible oil phase containing the surfactant is carefully layered on top. c. The platinum ring is positioned at the interface. d. The ring is slowly pulled upwards through the interface. The force required to detach the ring from the interface is measured.

-

Calculation: The interfacial tension (γ) is calculated from the maximum force (F) applied, the radius of the ring (R), and a correction factor (f): γ = F / (4πR * f).

-

Analysis: A plot of interfacial tension versus surfactant concentration demonstrates the reduction in tension as a function of concentration.

-

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles.[19][20][21] For a highly lipophilic, water-insoluble surfactant like this compound, CMC is typically determined in non-aqueous or mixed solvent systems rather than pure water.[22]

-

Methodology (Surface Tension vs. Concentration):

-

Preparation: A series of solutions of this compound in a suitable solvent or oil are prepared at logarithmically spaced concentrations.

-

Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Analysis: a. Surface tension is plotted against the logarithm of the surfactant concentration. b. Initially, the surface tension decreases linearly with the log of the concentration. c. At the CMC, the surface becomes saturated, and the surfactant molecules begin to form micelles in the bulk phase. This results in a sharp break in the plot, after which the surface tension remains relatively constant.[21][23] d. The concentration at this inflection point is identified as the CMC.[21][23]

-

Emulsion Stability Testing

This protocol assesses the ability of the surfactant to maintain a stable emulsion over time.

-

Methodology (Accelerated Aging and Particle Size Analysis):

-

Emulsion Preparation: Prepare W/O emulsions stabilized with a defined concentration of this compound using a high-shear homogenizer.

-

Initial Characterization: Immediately after preparation, measure the initial droplet size distribution using laser diffraction or dynamic light scattering. Observe the initial state via optical microscopy.

-

Accelerated Aging: a. Centrifugation: Subject emulsion samples to centrifugation at a specified force and duration. Observe for any phase separation (creaming, coalescence). b. Thermal Cycling: Store samples through multiple temperature cycles (e.g., 4°C to 45°C) to simulate shelf-life conditions and induce stress.

-

Post-Stress Analysis: After the aging process, re-measure the droplet size distribution and perform microscopic analysis.

-

Evaluation: A stable emulsion will show minimal change in droplet size and no visible phase separation after being subjected to stress. Compare results against a control formulation without the surfactant.

-

References

- 1. This compound (STS) - Ataman Kimya [atamanchemicals.com]

- 2. Buy this compound (span 65); Span 65; span (R) 65 hlb-value 2.1; Span-65; Emulsifier S-65 [smolecule.com]

- 3. This compound Manufacturer & Suppliers |ELFAT-SotS - Elchemy [elchemy.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. ataman-chemicals.com [ataman-chemicals.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. This compound Span 65 | 26658-19-5 | E492 - HUANA [huanachemical.com]

- 8. iiis.org [iiis.org]

- 9. nbinno.com [nbinno.com]

- 10. atamankimya.com [atamankimya.com]

- 11. Sorbitan, tristearate (CAS 26658-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. atamankimya.com [atamankimya.com]

- 13. Sorbitan, tristearate | C60H114O8 | CID 520280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chembk.com [chembk.com]

- 15. This compound | 26658-19-5 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. The Properties of the Monolayers of Sorbitan Lipids as Informative Factors on the Hydrophilic–Lipophilic Balance Value of Their Mixtures, Proposed for Dermatological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. E492 this compound - Ataman Kimya [atamanchemicals.com]

- 19. Critical concentration for micelle formation: Significance and symbolism [wisdomlib.org]

- 20. nanoscience.com [nanoscience.com]

- 21. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 22. Critical micelle concentration of some sorbitan fatty acid esters - effect of solvents (Journal Article) | OSTI.GOV [osti.gov]

- 23. researchgate.net [researchgate.net]

The Role of Sorbitan Tristearate's HLB Value in Advanced Formulation Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan tristearate, a non-ionic surfactant, is a critical excipient in a multitude of pharmaceutical, cosmetic, and food formulations. Its efficacy is largely dictated by its Hydrophilic-Lipophilic Balance (HLB) value, a crucial parameter that governs its emulsifying and stabilizing properties. This technical guide provides an in-depth exploration of the HLB value of this compound, its determination, and its profound implications for formulation development, with a particular focus on drug delivery systems. Detailed experimental protocols, quantitative data, and logical workflow visualizations are presented to equip researchers with the practical knowledge required for optimizing formulations containing this versatile surfactant.

Introduction to this compound and the HLB System

This compound (also known as Span 65) is synthesized through the esterification of sorbitol with stearic acid[1]. As a surfactant, its molecular structure comprises both hydrophilic (sorbitan head) and lipophilic (stearic acid tails) moieties. The balance between these two opposing affinities is quantified by the Hydrophilic-Lipophilic Balance (HLB) value. The HLB scale, empirically established by Griffin, provides a numerical representation of a surfactant's relative affinity for water and oil, ranging from 0 to 20. Surfactants with low HLB values are predominantly lipophilic and tend to form water-in-oil (W/O) emulsions, while those with high HLB values are hydrophilic and favor the formation of oil-in-water (O/W) emulsions[2][3].

This compound is characterized by a low HLB value, making it a highly effective emulsifier for W/O systems and a valuable co-emulsifier in O/W systems when blended with high-HLB surfactants[1][4].

HLB Value of this compound: Data and Determination

The accepted HLB value for this compound is approximately 2.1 . This firmly places it in the lipophilic category of surfactants, indicating its strong affinity for and solubility in oil phases[2][3][5][6].

| Property | Value | References |

| HLB Value | 2.1 | [2][3][5][6] |

| Chemical Formula | C60H114O8 | [1] |

| Appearance | Light cream to tan, hard, waxy solid | [1] |

| Solubility | Insoluble in water; dispersible in mineral and vegetable oils | [1][4] |

Experimental Determination of HLB Value: Griffin's Method

For polyhydric alcohol fatty acid esters like this compound, the HLB value can be calculated using Griffin's equation[7]:

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification number of the ester.

-

A is the acid number of the fatty acid.

Experimental Protocol: Determination of Saponification Number

Objective: To determine the saponification number of this compound, which is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of the fat or oil.

Materials:

-

This compound sample

-

0.5N alcoholic potassium hydroxide solution

-

0.5N hydrochloric acid (HCl) solution, standardized

-

Phenolphthalein indicator

-

Reflux condenser

-

500 mL round-bottom flask

-

Burette

-

Water bath

-

Analytical balance

Procedure:

-

Accurately weigh approximately 2 g of the this compound sample into a 500 mL round-bottom flask.

-

Add 25 mL of 0.5N alcoholic potassium hydroxide solution to the flask.

-

Connect the flask to a reflux condenser and heat the mixture on a boiling water bath for 30 minutes, swirling the flask occasionally.

-

While the sample is refluxing, conduct a blank determination under the same conditions, omitting the this compound sample.

-

After refluxing, add 1 mL of phenolphthalein indicator to the sample flask and titrate the excess KOH with the standardized 0.5N HCl solution until the pink color disappears. Record the volume of HCl used.

-

Titrate the blank solution in the same manner and record the volume of HCl used.

Calculation: Saponification Number (S) = [(B - V) * N * 56.1] / W

Where:

-

B is the volume (in mL) of HCl used for the blank.

-

V is the volume (in mL) of HCl used for the sample.

-

N is the normality of the HCl solution.

-

56.1 is the molecular weight of KOH.

-

W is the weight (in grams) of the this compound sample.

Implications of this compound's HLB Value in Formulations

The low HLB value of this compound is the primary determinant of its function in various formulations.

Emulsion Stability

As a lipophilic surfactant, this compound preferentially resides at the oil-water interface, with its fatty acid chains anchored in the oil phase and the sorbitan head in the water phase. This orientation reduces the interfacial tension and facilitates the formation and stabilization of W/O emulsions.

The stability of an emulsion is critically dependent on the HLB of the emulsifier system matching the required HLB of the oil phase. When the HLB values are closely matched, the emulsion exhibits the smallest droplet size and the greatest stability against coalescence and creaming[2][5].

| HLB of Surfactant Blend | Average Emulsion Droplet Size (nm) | Emulsion Stability (Turbiscan Stability Index - TSI) |

| 5.37 | 475.9 | High (less stable) |

| 6.44 | 333.4 | Moderate |

| 9.65 | 319.7 | Low (most stable) |

| 10.72 | 659.7 | Moderate |

| 12.86 | 1276.1 | High (less stable) |

| Data adapted from a study on the effect of HLB on emulsion stabilization, illustrating the principle that optimal stability is achieved when the emulsifier HLB matches the oil's required HLB.[5] |

Role in Drug Delivery

In pharmaceutical formulations, particularly in topical and transdermal drug delivery systems, this compound's lipophilic nature is advantageous for the delivery of hydrophobic active pharmaceutical ingredients (APIs). By forming stable W/O emulsions, it can entrap lipophilic drugs in the continuous oil phase, potentially enhancing their skin permeation and providing controlled release.

The concentration of this compound can influence the viscosity and mechanical properties of the formulation, which in turn affects the drug release profile.

| Sorbitan Monostearate Concentration (% w/w) in Organogel | Cumulative Drug Release (%) after 8 hours |

| 15 | 65 |

| 20 | 55 |

| 25 | 45 |

| Data from a study on Sorbitan monostearate organogels, illustrating the principle that increasing the concentration of the low-HLB surfactant can lead to a more structured vehicle and slower drug release. |

Experimental Workflows and Logical Relationships

Workflow for W/O Emulsion Formulation and Characterization

The following diagram illustrates a typical workflow for the development and characterization of a W/O emulsion using this compound.

Caption: Workflow for W/O Emulsion Formulation and Characterization.

Logical Relationship: HLB Value and Emulsion Type

This diagram illustrates the logical relationship between the HLB value of the emulsifier system and the resulting emulsion type.

Caption: Relationship between HLB Value and Emulsion Type.

Conclusion

The HLB value of this compound is a fundamental parameter that underpins its functionality as a lipophilic emulsifier. A thorough understanding of its HLB value, coupled with systematic experimental approaches to formulation and characterization, is essential for the successful development of stable and effective emulsion-based products. For drug development professionals, leveraging the properties conferred by this compound's low HLB can lead to the creation of novel delivery systems for hydrophobic APIs with enhanced performance characteristics. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists working to harness the full potential of this important pharmaceutical excipient.

References

- 1. researchgate.net [researchgate.net]

- 2. Study on the relationships between the oil HLB value and emulsion stabilization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ejournal.unimap.edu.my [ejournal.unimap.edu.my]

- 4. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Comprehensive Technical Guide to the Solubility of Sorbitan Tristearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan tristearate, also known by its commercial name Span 65, is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries. Its function as an emulsifier, stabilizer, and dispersing agent is intrinsically linked to its solubility characteristics in various media. A thorough understanding of its solubility in organic solvents is paramount for formulation development, enabling the creation of stable and effective delivery systems for active pharmaceutical ingredients (APIs) and other functional components. This technical guide provides a detailed overview of the solubility of this compound in a range of organic solvents, outlines experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a substance is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a stable, homogeneous solution. For a complex molecule like this compound, solubility is influenced by several factors including the polarity of the solvent, the temperature of the system, and the presence of other solutes.

Qualitative and Quantitative Solubility Data

Publicly available, precise quantitative solubility data for this compound in a wide array of organic solvents is limited. The following table summarizes the qualitative solubility information gathered from various technical sources. It is important to note that terms like "slightly soluble" and "insoluble" are not absolute and can vary depending on the specific experimental conditions. For precise formulation work, it is highly recommended that solubility be determined experimentally under the conditions of intended use.

| Solvent | Qualitative Solubility |

| Toluene | Slightly soluble[1][2] |

| Ether | Slightly soluble[1][2] |

| Carbon Tetrachloride | Slightly soluble[1][2] |

| Ethyl Acetate | Slightly soluble[1][2] |

| Isopropanol | Slightly soluble[3] |

| Xylene | Slightly soluble[3] |

| Petroleum Ether | Dispersible[1][2] |

| Mineral Oil | Dispersible[1][2] |

| Vegetable Oils | Dispersible[1][2] |

| Acetone | Dispersible[1][2] |

| Dioxane | Dispersible[1][2] |

| Methanol | Insoluble[1][2] |

| Ethanol | Insoluble[1][2] |

| Water | Insoluble[1][2] |

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial for its application in drug development and formulation. The following outlines a comprehensive experimental protocol based on the widely accepted shake-flask method, coupled with a robust analytical technique like High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Equipment

-

This compound: High purity grade.

-

Organic Solvents: HPLC grade or equivalent.

-

Analytical Balance: Capable of measuring to at least 0.1 mg.

-

Vials/Flasks with airtight seals: To prevent solvent evaporation.

-

Constant Temperature Shaker/Incubator: To maintain a stable temperature.

-

Syringe Filters: Of a pore size suitable to remove undissolved particles (e.g., 0.45 µm PTFE).

-

Volumetric Flasks and Pipettes: For accurate dilutions.

-

HPLC System: With a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength if the analyte has some absorbance).

-

HPLC Column: A reverse-phase column (e.g., C18) is typically suitable.

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

Detailed Methodologies

a. Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent any loss of solvent due to evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

b. Sampling and Analysis (HPLC Method):

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method. A method for the determination of this compound in vegetable oils has been described, which can be adapted. This method utilizes a C18 column and a mobile phase of acetonitrile and water, with detection by a refractive index (RI) detector.

c. Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against concentration.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original solubility in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units such as g/100mL, mg/mL, or molarity.

Signaling Pathways and Logical Relationships

In the context of solubility, we can visualize the logical relationship between the key factors influencing the dissolution process.

Conclusion

References

Thermal Properties of Sorbitan Tristearate: A Comprehensive Guide Using DSC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan Tristearate, also known by brand names such as Span 65, is a nonionic surfactant widely utilized across the food, pharmaceutical, and cosmetic industries.[1][2] Its function as a dispersing agent, emulsifier, and stabilizer is critical in a variety of formulations, from chocolates and margarines to topical creams and aerosol sprays.[1][3] The physical and thermal properties of this compound are paramount to its functionality, influencing the texture, stability, and performance of the final product. Differential Scanning Calorimetry (DSC) is a powerful analytical technique for characterizing these thermal properties, providing valuable insights into the melting and crystallization behavior of this versatile excipient. This in-depth technical guide details the thermal properties of this compound as determined by DSC analysis, outlines a comprehensive experimental protocol, and presents the data in a clear, structured format.

Thermal Properties of this compound

The thermal behavior of this compound is characterized by its melting and crystallization events, which can be precisely measured using DSC. These transitions are indicative of the energy required to change the physical state of the material and the temperatures at which these changes occur.

Quantitative Data from DSC Analysis

| Thermal Property | Symbol | Value | Unit |

| Melting Point Range | T\u2098 | 55 - 70 | °C |

| Estimated Enthalpy of Fusion | \u0394H\u2098 | ~220 | J/g |

| Crystallization Temperature | T\u209c | Varies with cooling rate | °C |

| Estimated Enthalpy of Crystallization | \u0394H\u209c | Varies with cooling rate | J/g |

Note: The melting point of this compound is often reported as a range due to its composition.[3] The enthalpy of fusion is an estimate based on data for tristearin, a compound with similar fatty acid chains. The enthalpy of fusion for the stable \u03b2-form of tristearin has been reported as approximately 220 J/g.[4] Crystallization temperature and enthalpy are highly dependent on the cooling rate and thermal history of the sample.

Experimental Protocol for DSC Analysis

This section provides a detailed methodology for the characterization of the thermal properties of this compound using Differential Scanning Calorimetry.

Instrumentation and Calibration

-

Instrument: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling accessory.

-

Calibration: The instrument should be calibrated for temperature and enthalpy using certified standards (e.g., indium) prior to sample analysis.

-

Sample Pans: Aluminum pans and lids are suitable for this analysis.

Sample Preparation

-

Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of material during heating.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

DSC Measurement Parameters

The following thermal program is recommended for analyzing this compound:

-

Equilibration: Equilibrate the sample at 25°C.

-

First Heating Scan: Heat the sample from 25°C to 100°C at a controlled rate of 10°C/min. This scan will provide information on the initial melting behavior of the material.

-

Isothermal Hold: Hold the sample at 100°C for 5 minutes to ensure complete melting and to erase any previous thermal history.

-

Cooling Scan: Cool the sample from 100°C to 0°C at a controlled rate of 10°C/min. This scan will reveal the crystallization behavior of the sample.

-

Second Heating Scan: Heat the sample from 0°C to 100°C at a controlled rate of 10°C/min. This scan provides information on the thermal properties of the material after controlled cooling and can reveal changes in crystalline structure.

-

Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min throughout the experiment to prevent oxidation.

Data Analysis

-

Melting Point (T\u2098): Determine the peak temperature of the endothermic melting event from the heating scans.

-

Enthalpy of Fusion (\u0394H\u2098): Calculate the area under the melting peak to determine the enthalpy of fusion.

-

Crystallization Temperature (T\u209c): Determine the peak temperature of the exothermic crystallization event from the cooling scan.

-

Enthalpy of Crystallization (\u0394H\u209c): Calculate the area under the crystallization peak to determine the enthalpy of crystallization.

Visualizing the DSC Analysis of this compound

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a typical DSC thermogram for this compound.

Caption: Experimental workflow for DSC analysis of this compound.

References

Crystalline Structure of Sorbitan Tristearate Polymorphs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan tristearate (STS), a nonionic surfactant and widely used excipient in the pharmaceutical and food industries, exhibits polymorphism, a critical solid-state property that can influence its functionality as a stabilizer, emulsifier, and crystallization modifier. Understanding the different crystalline structures of STS is paramount for controlling its performance in various applications, from preventing fat bloom in chocolate to ensuring the stability of amorphous drug formulations. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, detailing their characterization by modern analytical techniques. It includes a summary of available crystallographic and thermal data, detailed experimental protocols for characterization, and a discussion on the functional implications of STS polymorphism.

Introduction to this compound and Polymorphism

This compound (Span 65) is a tri-ester of sorbitol and stearic acid. Commercial STS is a complex mixture of stearic and palmitic acid esters of sorbitol and its anhydrides, such as sorbitan and isosorbide. Its lipophilic nature makes it an effective water-in-oil emulsifier, and it is widely employed to modify the texture and stability of various products.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, density, and stability. In the context of pharmaceutical excipients and food additives, controlling polymorphism is crucial as it can impact manufacturing processes, product performance, and shelf-life. For this compound, polymorphism influences its interaction with other components in a formulation, particularly its ability to modulate crystallization processes.

Polymorphic Forms of this compound

Literature suggests that this compound, like other long-chain fatty acid esters, primarily exists in two main polymorphic forms: the α (alpha) and β' (beta-prime) forms. The α-form is generally a less stable, metastable polymorph, while the β'-form is more stable. The transition from the α to the β' form is a common phenomenon in lipid-based systems.

α (Alpha) Polymorph

The α-polymorph is typically formed upon rapid cooling from the melt. It has a hexagonal chain packing and is characterized by a lower melting point and less ordered structure compared to the β' form.

β' (Beta-Prime) Polymorph

The β'-polymorph represents a more stable crystalline form. It is characterized by an orthorhombic subcell packing. This form has a higher melting point and a more ordered and dense structure. The β' form is often the desired polymorph in applications where stability and specific textural properties are required.[1]

Data Presentation

Quantitative data on the crystallographic and thermal properties of pure this compound polymorphs are not extensively available in publicly accessible literature. The following tables summarize the available data, which are often derived from studies where STS is a component in a more complex system.

Powder X-ray Diffraction (PXRD) Data

Complete unit cell parameters for STS polymorphs are not well-documented. However, characteristic d-spacing values obtained from PXRD can be used to identify the different forms.

| Polymorph | d-spacing (Å) | Crystal System (Subcell) | Reference |

| α (alpha) | ~4.15 | Hexagonal | [2] |

| β' (beta-prime) | ~4.2 and ~3.8 | Orthorhombic | [1][2] |

Note: The d-spacing values can vary slightly depending on the purity of the sample and the experimental conditions.

Thermal Analysis Data (DSC)

Differential Scanning Calorimetry (DSC) is a key technique for studying the thermal transitions of polymorphs. The melting point (T_m) and enthalpy of fusion (ΔH_f) are characteristic for each polymorphic form.

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Notes |

| α (alpha) | Lower | Lower | Data for pure STS α-form is scarce; often observed as a transient peak during heating in DSC. |

| β' (beta-prime) | ~54-58 | Higher | Represents the more stable form with a sharper melting endotherm. |

Note: The congealing range for commercial this compound is typically between 47-50°C, which reflects the melting of the stable polymorphs in the mixture.[3]

Experimental Protocols

Detailed methodologies for the characterization of this compound polymorphs are crucial for reproducible results. The following sections provide generalized protocols for the key analytical techniques.

Preparation of Polymorphs

The controlled preparation of specific polymorphs is the first step in their characterization.

-

α-form Preparation: The α-polymorph can be prepared by melting the this compound sample to a temperature approximately 20°C above its melting point (e.g., 80°C) and then rapidly cooling the melt by, for example, quenching in a pre-cooled bath (e.g., ice-water or dry ice/acetone).

-

β'-form Preparation: The more stable β'-polymorph can be obtained by slow crystallization from the melt (e.g., cooling at a rate of 1-2°C/min) or by tempering the α-form at a temperature just below its melting point for an extended period (e.g., 24-48 hours).

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying crystalline phases.

-

Sample Preparation: The this compound sample is gently ground to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffractogram is analyzed for the positions (2θ) and intensities of the diffraction peaks. The d-spacing values are calculated using Bragg's Law (nλ = 2d sinθ).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymorphs.

-

Sample Preparation: A small amount of the sample (3-5 mg) is accurately weighed into an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrumentation: A calibrated differential scanning calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Thermal Program: A common thermal program involves:

-

Equilibration at a low temperature (e.g., 25°C).

-

Heating at a constant rate (e.g., 5 or 10°C/min) to a temperature above the melting point (e.g., 100°C).

-

Holding at the high temperature for a few minutes to ensure complete melting.

-

Cooling at a controlled rate back to the starting temperature.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature (T_m), and the enthalpy of fusion (ΔH_f) by integrating the area under the melting endotherm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify differences in the vibrational modes of the molecules in different crystal lattices.

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the STS powder (1-2 mg) is intimately mixed with dry KBr powder (100-200 mg) and pressed into a thin, transparent disc. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the powder is simply placed in firm contact with the ATR crystal.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Data Collection: The spectrum is typically collected over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting infrared spectrum is analyzed for the positions, shapes, and relative intensities of the absorption bands. Differences in the fingerprint region (below 1500 cm⁻¹) are often indicative of polymorphism. Key vibrational bands for STS include C=O stretching of the ester group (~1740 cm⁻¹), C-H stretching of the alkyl chains (~2850-2950 cm⁻¹), and C-O stretching (~1170 cm⁻¹).

Functional Significance of this compound Polymorphism

The polymorphic form of this compound can have a significant impact on its functionality in various applications.

-

Food Industry: In confectionery, particularly chocolate, STS is used as an anti-blooming agent. The more stable β' polymorph is thought to template the crystallization of cocoa butter into its desirable stable form (Form V), thus preventing the formation of fat bloom on the surface.[4][5] The specific crystalline structure of STS can influence the kinetics of fat crystallization and the final texture of the product.[3]

-

Pharmaceutical Formulations: In pharmaceutical dosage forms, STS can be used as a stabilizer in emulsions and suspensions, and as a matrix-forming agent in solid lipid nanoparticles and other drug delivery systems. The polymorphic form of STS can affect the physical stability of these formulations. For instance, a transition from a metastable to a more stable polymorph could lead to changes in particle size, drug release rate, and overall product performance. The interaction between the drug and the different polymorphs of the excipient can also influence the stability of the active pharmaceutical ingredient (API).

Conclusion

This compound exhibits polymorphism, primarily existing in the α and β' crystalline forms. While the direct and comprehensive crystallographic data for these polymorphs remain limited in the scientific literature, their presence and transitions can be effectively characterized using standard solid-state analytical techniques such as PXRD, DSC, and FTIR. The control over the polymorphic form of STS is crucial for its performance as a functional excipient in both the food and pharmaceutical industries. Further research is warranted to fully elucidate the crystal structures and thermodynamic relationships of this compound polymorphs to enable a more precise control over its functionality in complex formulations. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this important surfactant.

References

Sorbitan Tristearate: A Technical Guide to Safety and Toxicity for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan tristearate (STS), a triester of sorbitol and stearic acid, is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and dispersing agent.[1] In the laboratory setting, particularly within drug development and formulation, a thorough understanding of its safety and toxicity profile is paramount to ensure occupational safety and the integrity of experimental outcomes. This technical guide provides an in-depth analysis of the toxicological data for this compound, including summaries of key studies, detailed experimental protocols based on international guidelines, and a discussion of its overall safety profile for lab use. Much of the available safety data for this compound is derived from studies on related sorbitan esters, particularly sorbitan monostearate, through a read-across approach due to their structural and metabolic similarities.[2]

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for its safe handling and use in laboratory settings.

| Property | Value | Reference |

| Chemical Formula | C60H114O8 | [1][3] |

| Molar Mass | 963.54 g/mol | [1][3] |

| Appearance | Waxy solid, light cream to tan in color | [1][4] |

| Melting Point | 53-60°C | [5][6] |

| Solubility | Insoluble in water; slightly soluble in toluene, ether, carbon tetrachloride, and ethyl acetate; dispersible in petroleum ether, mineral oil, and vegetable oils. | [4] |

| Flash Point | >120°C (Closed cup) | [6] |

| HLB Value | 2.1 | [5] |

Toxicological Profile

The safety of this compound has been evaluated by various regulatory bodies, including the European Food Safety Authority (EFSA) and the Cosmetic Ingredient Review (CIR) Expert Panel.[2][7] The consensus is that sorbitan esters, as a group, are of very low acute toxicity.[2]

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single or multiple doses of a substance are administered within 24 hours.

Quantitative Data: Acute Toxicity

| Study Type | Species | Route | LD50 | Reference |

| Oral | Rat | Oral | >15,900 mg/kg bw | [5] |

| Oral (Sorbitan Stearate) | Rat | Oral | 31 g/kg | [8] |

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of a substance is typically determined using a limit test or a full LD50 study.[7][9]

-

Principle: A single high dose of the test substance is administered orally to a group of experimental animals. The animals are then observed for a set period for signs of toxicity and mortality.[7]

-

Test Animals: Typically, young adult rodents (rats or mice) of a single sex are used. For a limit test, a small group (e.g., 5 animals) is sufficient.[7]

-

Dosage: For a limit test, a dose of 2000 mg/kg body weight is standard. If no mortality or significant toxicity is observed, the substance is generally considered to have low acute toxicity.[10]

-

Administration: The substance is administered orally, usually by gavage.[7]

-

Observation Period: Animals are observed for at least 14 days for clinical signs of toxicity, such as changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.[7] Body weight is recorded weekly.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.[7]

Subchronic and Chronic Toxicity

These studies evaluate the effects of repeated exposure to a substance over a longer period, providing information on target organs and the potential for cumulative toxicity.

Quantitative Data: Subchronic and Chronic Toxicity

| Study Type | Species | Route | NOAEL | Key Findings | Reference |

| Chronic (Sorbitan Monostearate) | Mouse | Oral (diet) | 2,600 mg/kg bw/day | No adverse effects observed. | [2] |

| Chronic (this compound) | Rat | Oral (diet) | 5% in diet | No adverse effects observed after 2 years. | [11] |

Experimental Protocol: Chronic Toxicity Study (Based on OECD Guideline 452)

-

Principle: The test substance is administered daily in graduated doses to several groups of experimental animals for a major portion of their lifespan.[12][13][14][15]

-

Test Animals: Typically, rodents (rats are preferred) of both sexes are used. At least 20 animals per sex per dose group are recommended.[13][15]

-

Dosage: At least three dose levels (low, medium, and high) and a concurrent control group are used. The highest dose should induce some toxic effects but not mortality. The lowest dose should not produce any evidence of toxicity.[16]

-

Administration: The substance is typically administered orally, mixed in the diet or drinking water, or by gavage, for a period of 12-24 months.[17]

-

Observations: Detailed clinical observations, including body weight, food/water consumption, hematology, clinical chemistry, and urinalysis, are performed at regular intervals.[13]

-

Pathology: At the end of the study, all animals are subjected to a full gross necropsy and histopathological examination of organs and tissues.[13]

Carcinogenicity

Carcinogenicity studies are designed to assess the potential of a substance to cause cancer.

Quantitative Data: Carcinogenicity

| Species | Route | Duration | Findings | Reference |

| Mouse (Sorbitan Monostearate) | Oral (diet) | Long-term | No indication of carcinogenicity. | [2] |

| Rat (Sorbitan Monostearate) | Oral (diet) | Long-term | No indication of carcinogenicity. | [2] |

Experimental Protocol: Carcinogenicity Study (Based on OECD Guideline 451)

-

Principle: Similar to chronic toxicity studies, animals are exposed to the test substance for a major portion of their lifespan to observe for the development of neoplastic lesions.[11][17][18]

-

Test Animals: Typically rats and mice of both sexes are used, with at least 50 animals per sex per group.[19][20]

-

Dosage: At least three dose levels and a control group are used. The highest dose should be high enough to elicit signs of minimal toxicity without significantly altering the normal lifespan.[19]

-

Duration: The study duration is typically 18-24 months for mice and 24 months for rats.[17]

-

Observations and Pathology: Similar to chronic toxicity studies, with a primary focus on the histopathological examination of all organs and tissues for neoplastic lesions.[19]

Genotoxicity

Genotoxicity assays are used to determine if a substance can cause damage to genetic material (DNA).

Findings: Genotoxicity

Sorbitan esters, including this compound, are generally not considered to be genotoxic.[2] In silico evaluations and available in vitro and in vivo data for related sorbitan esters do not raise concerns regarding genotoxicity.[2]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

-

Principle: This in vitro assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.

-

Methodology: The bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix) to mimic mammalian metabolism. The number of revertant colonies is counted and compared to the control.

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

-

Principle: This in vitro assay assesses the potential of a test substance to induce structural chromosomal aberrations in cultured mammalian cells.[21][22][23][24][25]

-

Methodology: Cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to the test substance at several concentrations, with and without metabolic activation.[21][22] After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural abnormalities.[25]

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

Quantitative Data: Reproductive and Developmental Toxicity

| Study Type | Species | Route | NOAEL | Key Findings | Reference |

| Reproductive/Developmental (Sorbitan Monostearate) | Rat | Oral (gavage) | 1000 mg/kg bw/day | No adverse effects on reproduction or development reported. | [5] |

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (Based on OECD Guideline 421)

-

Principle: The test substance is administered to male and female animals before and during mating, and to females during gestation and lactation to assess effects on fertility, pregnancy, and offspring development.[2][26][27][28][29]

-